molecular formula C15H17F5O2 B13817775 Octanoic acid, pentafluorobenzyl ester

Octanoic acid, pentafluorobenzyl ester

Cat. No.: B13817775
M. Wt: 324.29 g/mol
InChI Key: HGHDCSVNNUJOIL-UHFFFAOYSA-N
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Description

Fluorinated esters like this are hypothesized to exhibit enhanced lipophilicity and chemical stability compared to non-fluorinated counterparts due to the electron-withdrawing effects of fluorine .

Properties

Molecular Formula

C15H17F5O2

Molecular Weight

324.29 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl octanoate

InChI

InChI=1S/C15H17F5O2/c1-2-3-4-5-6-7-10(21)22-8-9-11(16)13(18)15(20)14(19)12(9)17/h2-8H2,1H3

InChI Key

HGHDCSVNNUJOIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Chemical Reactions Analysis

Pentafluorobenzyl n-octanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Mechanism of Action

The mechanism of action of pentafluorobenzyl n-octanoate involves its ability to form derivatives with various functional groups, enhancing their detection and quantitation in analytical methods. The pentafluorobenzyl group provides excellent electron capture properties, making it suitable for negative chemical ion mass spectrometric detection . This allows for high sensitivity and specificity in the analysis of complex mixtures.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The pentafluorobenzyl group introduces unique characteristics compared to other esters. Key comparisons are summarized below:

Table 1: Physical and Chemical Properties of Selected Octanoic Acid Esters

Ester Molecular Formula Molecular Weight LogP (Experimental/Inferred) Key Features
Pentafluorobenzyl ester C₁₅H₁₇F₅O₂ 324.30 (calc.) ~5.2 (inferred) High lipophilicity; potential use in GC-MS as retention modifier
Benzyl ester C₁₅H₂₂O₂ 234.33 4.09 Used in fragrances; commercially available
Ethyl ester C₁₀H₂₀O₂ 172.27 3.8 (estimated) Common flavor additive (e.g., sour beer, wine)
Methyl ester C₉H₁₈O₂ 158.24 3.1 Biodiesel component; detected in yogurt
2-Phenylethyl ester C₁₆H₂₄O₂ 248.36 4.5 (estimated) Flavor modifier in beverages
  • Lipophilicity : The pentafluorobenzyl group likely increases LogP significantly compared to benzyl or alkyl esters, enhancing membrane permeability and environmental persistence .
  • Stability : Fluorination may improve resistance to enzymatic degradation, similar to perfluorinated compounds in industrial applications .

Analytical and Commercial Considerations

Table 3: Commercial Availability and Detection Methods

Ester Commercial Availability Detection Method (GC-MS Retention)
Pentafluorobenzyl ester Rare; custom synthesis required High retention time (inferred from )
Benzyl ester Widely available (e.g., 1PlusChem) Distinct fragmentation pattern
Ethyl ester Common (food-grade suppliers) Matches NIST database
Methyl ester Bulk suppliers for biodiesel Identified via retention index
  • Synthesis Challenges : Pentafluorobenzyl esters may require specialized fluorination techniques, unlike benzyl or alkyl esters, which are esterified directly .
  • GC-MS Performance : Fluorinated esters likely exhibit unique mass spectra due to fluorine’s electronegativity, aiding identification .

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